ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, furan-2-carbaldehyde, and ethyl acetoacetate. The reaction conditions may involve:
Condensation reactions: Combining the starting materials under acidic or basic conditions.
Cyclization: Formation of the thiophene ring through intramolecular reactions.
Purification: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield and purity. This can include:
Continuous flow reactors: For efficient and controlled reactions.
Automated synthesis: Using robotic systems for high-throughput production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For facilitating specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized thiophene derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using its unique properties in material science and other applications.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxylate and thiophene-3-carboxylate.
Furan derivatives: Such as furan-2-carboxylate and furan-3-carboxylate.
Uniqueness
Ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H13Cl2NO4S |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
ethyl (5Z)-2-(2,4-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO4S/c1-2-24-18(23)15-16(22)14(9-11-4-3-7-25-11)26-17(15)21-13-6-5-10(19)8-12(13)20/h3-9,22H,2H2,1H3/b14-9-,21-17? |
InChI Key |
KAPFPAUXAVJMEJ-PBGDOYKQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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